molecular formula C₁₄H₁₀D₇NO B1162534 2-Isopropoxy-1-naphthalenemethanamine-d7

2-Isopropoxy-1-naphthalenemethanamine-d7

Cat. No.: B1162534
M. Wt: 222.33
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-1-naphthalenemethanamine-d7 (CAS 1049030-20-7) is a deuterium-labelled analogue of 2-Isopropoxy-1-naphthalenemethanamine. This compound is a naphthalene derivative, an abundant polycyclic aromatic hydrocarbon that is a subject of research due to its presence in environmental samples like tobacco smoke and urban air . With a molecular formula of C14H10D7NO and a molecular weight of 222.33 g/mol, this isotope-labelled compound is supplied with a high purity of 98% . It is presented as a powder and should be stored at 2-8°C, protected from air and light, to ensure stability . As a deuterated molecule, its primary research value lies in its use as an internal standard in mass spectrometry and other analytical techniques, where it helps in the precise quantification and mechanistic study of biochemical processes and environmental tracing. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₁₄H₁₀D₇NO

Molecular Weight

222.33

Synonyms

2-(1-Methylethoxy)-1-naphthalenemethanamine-d7;  (2-Isopropoxynaphthalen-1-yl)methanamine-d7

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Parent Compound: 2-Isopropoxy-1-naphthalenemethanamine

The non-deuterated form lacks isotopic labeling, resulting in a lower molecular weight (Δ ~7 Da). It may serve as an active pharmaceutical ingredient (API) or metabolite. Unlike its deuterated counterpart, it is susceptible to faster metabolic clearance, limiting its utility as an analytical reference .

4-Amino-3-hydroxypyridine (A611605)

This compound shares functional groups (amine and hydroxyl) but features a pyridine ring instead of a naphthalene system. The absence of deuterium and structural differences limit its cross-application with 2-Isopropoxy-1-naphthalenemethanamine-d7 in isotopic dilution assays .

Deuterated Standards

Bicalutamide Impurity H-d4 (C987437)

A deuterated impurity standard with four deuterium atoms. While both compounds are used in LC-MS, Bicalutamide Impurity H-d4 is tailored for impurity profiling in specific drug formulations, unlike the broader applicability of 2-Isopropoxy-1-naphthalenemethanamine-d7 in naphthalene-based analyte quantification .

(E)-3-Hydroxydoxepin-d? (H941790)

Though deuterated, its tricyclic structure and hydroxyl group differentiate it from the naphthalene-derived 2-Isopropoxy-1-naphthalenemethanamine-d5. Such structural variations dictate distinct retention times and fragmentation patterns in mass spectrometry .

Data Table: Key Comparative Properties

Compound Name Deuterium Count Core Structure Primary Application Evidence Source
2-Isopropoxy-1-naphthalenemethanamine-d7 7 Naphthalene, amine LC-MS internal standard
Bicalutamide Impurity H-d4 4 Benzene, sulfonamide Impurity quantification
4-Amino-3-hydroxypyridine 0 Pyridine, amine Calibration standard
(E)-3-Hydroxydoxepin-d? Undisclosed Tricyclic, hydroxyl Metabolite tracking

Research Findings and Limitations

  • Isotopic Purity : 2-Isopropoxy-1-naphthalenemethanamine-d7 typically achieves ≥98% deuterium incorporation, critical for minimizing signal overlap in MS .
  • Synthetic Challenges: Multi-site deuteration (e.g., seven positions) requires specialized reagents (e.g., D₂O, deuterated isopropanol), increasing production costs compared to mono-deuterated analogs .
  • Evidence Gaps : The provided sources lack explicit comparative studies or CAS numbers for the target compound, necessitating inferences from general deuterated compound behavior.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Isopropoxy-1-naphthalenemethanamine-d7, and how can deuterium labeling efficiency be optimized?

  • Methodological Answer : Synthesis of deuterated analogs requires precise control of reaction conditions to ensure isotopic purity. For example, reductive amination (e.g., using Fe/NH4_4Cl in methanol:water under reflux) is a common step in naphthalenemethanamine derivatives, but deuterium incorporation may require modified reducing agents or deuterated solvents . Optimization should include monitoring reaction progress via LC-MS and validating isotopic enrichment using 2^2H-NMR.

Q. How can researchers characterize the structural integrity of 2-Isopropoxy-1-naphthalenemethanamine-d7, particularly the isopropoxy and deuterated methanamine groups?

  • Methodological Answer : Use a combination of 1^1H/13^13C-NMR to confirm the isopropoxy group’s connectivity and 2^2H-NMR for deuterium placement. High-resolution mass spectrometry (HRMS) is critical to verify molecular weight shifts due to deuterium substitution. Cross-validate with IR spectroscopy to detect functional groups (e.g., C-O-C stretching at ~1100 cm1^{-1}) .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this deuterated compound?

  • Methodological Answer : Store in anhydrous, light-protected conditions at room temperature (RT) to prevent hydrolysis of the isopropoxy group. For solubility, polar aprotic solvents like DMF or DMSO are recommended for stock solutions, while aqueous stability tests should be conducted at varying pH levels (e.g., 4–9) to assess degradation kinetics .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing 2-Isopropoxy-1-naphthalenemethanamine-d7 with high isotopic purity?

  • Methodological Answer : Employ a 2k^k factorial design to evaluate interactions between variables such as temperature (70–100°C), reaction time (4–8 h), and catalyst concentration (e.g., Pd(PPh3_3)2_2Cl2_2 at 1–5 mol%). Response variables include yield and deuterium incorporation efficiency. Statistical tools like ANOVA can identify significant factors, reducing experimental iterations .

Q. What strategies resolve contradictions in biological activity data between non-deuterated and deuterated analogs of this compound?

  • Methodological Answer : Discrepancies may arise from kinetic isotope effects (KIEs) altering metabolic pathways. Conduct parallel in vitro assays (e.g., cytochrome P450 inhibition studies) and compare pharmacokinetic profiles (Cmax_{max}, t1/2_{1/2}) using deuterated vs. non-deuterated analogs. Validate hypotheses via isotopic tracing in vivo .

Q. How can mechanistic studies elucidate the role of the isopropoxy group in modulating receptor binding affinity?

  • Methodological Answer : Use computational docking (e.g., AutoDock Vina) to model interactions between the isopropoxy group and target receptors. Validate predictions via site-directed mutagenesis or competitive binding assays with truncated analogs (e.g., removing the isopropoxy group). Thermodynamic profiling (ITC) quantifies binding enthalpy/entropy contributions .

Q. What frameworks guide the integration of 2-Isopropoxy-1-naphthalenemethanamine-d7 into existing pharmacological or materials science theories?

  • Methodological Answer : Align with conceptual frameworks like structure-activity relationship (SAR) models for drug design or supramolecular chemistry principles for materials applications. For example, deuterated compounds may enhance neutron scattering studies in crystallography, requiring collaboration with theoretical physicists to interpret data .

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